2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate
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Overview
Description
2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate is a complex organic compound that features a combination of aromatic rings, amide, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with ethylenediamine to form 2-[2-(4-chloro-2-methylphenoxy)acetamido]ethylamine.
Formation of the Thiazole Intermediate: The thiazole ring is synthesized by reacting 4-methyl-2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base to form N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]amine.
Coupling Reaction: The final step involves the coupling of the phenoxyacetamide intermediate with the thiazole intermediate using a coupling reagent such as carbonyldiimidazole to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the thiazole ring.
Reduction: Reduction reactions can occur at the amide and carbamate functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings and thiazole ring.
Reduction: Reduced forms of the amide and carbamate groups.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for further investigation in drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate involves its interaction with specific molecular targets. The aromatic rings and heterocyclic thiazole ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. The amide and carbamate groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate: This compound is unique due to its specific combination of functional groups and aromatic rings.
This compound: Similar compounds may include other carbamates and amides with different substituents on the aromatic rings and thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial applications.
Properties
Molecular Formula |
C23H25ClN4O6S2 |
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Molecular Weight |
553.1 g/mol |
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C23H25ClN4O6S2/c1-14-4-7-18(8-5-14)36(31,32)28-22-26-16(3)21(35-22)27-23(30)33-11-10-25-20(29)13-34-19-9-6-17(24)12-15(19)2/h4-9,12H,10-11,13H2,1-3H3,(H,25,29)(H,26,28)(H,27,30) |
InChI Key |
NWNLHBFFAGMNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)OCCNC(=O)COC3=C(C=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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